molecular formula C18H21N3O3 B6505554 ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate CAS No. 1396759-46-8

ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate

Número de catálogo: B6505554
Número CAS: 1396759-46-8
Peso molecular: 327.4 g/mol
Clave InChI: JCODNAJBLULYDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate is a heterocyclic compound featuring a pyrroloimidazole core fused to a phenyl group, with a carbamoylpropanoate ester side chain. The pyrroloimidazole scaffold is synthesized via cyclization reactions involving dihydro-pyrrol precursors, as demonstrated in the synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole using formic acid under reflux conditions . Key spectral data for related derivatives include LC-MS (ES+): m/z 108.95 [MH⁺] for the pyrroloimidazole core and distinct NH₃⁺ (δ=8.54) and aromatic proton (δ=7.16–7.29) signals in ¹H NMR spectra .

Propiedades

IUPAC Name

ethyl 4-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-18(23)9-8-17(22)20-14-6-3-5-13(11-14)15-12-19-16-7-4-10-21(15)16/h3,5-6,11-12H,2,4,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCODNAJBLULYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

The molecular structure of ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate can be represented as follows:

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol

Key Features

FeatureDescription
Core Structure Contains a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group.
Functional Groups Includes an ethyl ester and a carbamoyl group.

Research indicates that ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in cell death and survival pathways. This inhibition suggests potential applications in treating cancer and neurodegenerative diseases.
  • Antiproliferative Effects : In cellular assays, the compound demonstrated micromolar activity against leukemia cell lines, indicating its potential utility in cancer therapeutics.

Study 1: Anticancer Activity

A study investigating the anticancer properties of ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate revealed:

  • Cell Lines Tested : Human leukemia cell lines (e.g., HL-60).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (approximately 5–10 µM).
  • Mechanism : Induction of apoptosis was observed through caspase activation and modulation of Bcl-2 family proteins.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal death:

  • Model Used : Primary neuronal cultures exposed to oxidative stress.
  • Results : Ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate significantly reduced neuronal death by approximately 40% compared to controls.

Summary of Biological Activities

Activity TypeEffectReference
Anticancer Inhibits leukemia cell proliferation
Neuroprotection Reduces oxidative stress-induced neuronal death

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Pyrroloimidazole Derivatives

a. 5-Oxo-1,7-Diaryl Derivatives
  • Example : 5-oxo-1,7-diaryl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium trifluoroacetates (e.g., compound 9b,c,g )
  • Synthesis : Prepared via TFA-mediated cyclization in toluene/iPrOH, yielding colorless solids (mp 222–224°C) with NH₃⁺ and C=O IR absorptions .
  • Comparison: Unlike the target compound, these derivatives lack the carbamoylpropanoate side chain but share the pyrroloimidazole core. Their synthesis requires harsher acid conditions compared to the formic acid route used for the core scaffold .
b. Amino-Substituted Derivatives
  • Example: Ethyl 5-amino-3-(benzylideneamino)-1,7-diphenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate (16a)
  • Synthesis: Formed via condensation of 2-amino-4-arylimidazoles with aromatic aldehydes and ethyl 2-cyanoacetate .
  • Comparison: Incorporates an ethyl carboxylate group but replaces the carbamoylpropanoate with a benzylideneamino substituent. This structural variation may enhance π-π stacking interactions but reduce solubility compared to the target compound .

Functional Group Variations

a. Benzothiazole Derivatives
  • Example : N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide
  • Properties: Molecular formula C₂₀H₁₆N₄OS (MW 360.43), with a benzothiazole-carboxamide group replacing the carbamoylpropanoate .
b. Sulfonamide Derivatives
  • Example : 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide
  • Properties : Molecular formula C₁₆H₁₇N₅O₂S (MW 343.40), featuring a sulfonamide group .
  • Comparison : Sulfonamides generally exhibit higher acidity and water solubility than carbamoyl esters, which could influence pharmacokinetic profiles .

Ester Group Analogues

  • Example: Ethyl 2-formyl-3-oxo-3-phenylpropanoate
  • Synthesis: Derived from thiadiazolo-pyrimidine precursors, highlighting the versatility of ethyl propanoate esters in heterocyclic chemistry .
  • Comparison : The absence of the pyrroloimidazole-phenyl moiety in this compound limits direct biological comparisons but underscores the ester group’s role in modulating reactivity and stability .

Data Tables

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) LC-MS ([MH⁺])
Target Compound Not reported Expected NH (~8.5), aromatic (~7.2) Not reported
9b,c,g NH₃⁺ (2700–2500), C=O (1700) NH₃⁺ (8.54), ArH (7.16–7.29) Not reported
Pyrroloimidazole core Not reported Not reported 108.95

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.